molecular formula C16H18Cl6N6Zn B13781987 zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride CAS No. 68413-63-8

zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride

Cat. No.: B13781987
CAS No.: 68413-63-8
M. Wt: 572.4 g/mol
InChI Key: NSOVLJMVGDUGAB-UHFFFAOYSA-J
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Description

Zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride is a diazonium salt complex comprising a benzenediazonium cation substituted with a chloro group at position 3 and a dimethylamino group at position 4. The diazonium cation is stabilized by a tetrachlorozincate counterion (ZnCl₄²⁻), forming a coordination complex. This compound is part of a broader class of benzenediazonium salts, which are widely used in organic synthesis, dye manufacturing, and photolithography due to their ability to participate in coupling reactions and act as photoinitiators . The presence of zinc chloride enhances stability by acting as a Lewis acid, reducing the inherent thermal and photolytic sensitivity of diazonium salts .

Properties

CAS No.

68413-63-8

Molecular Formula

C16H18Cl6N6Zn

Molecular Weight

572.4 g/mol

IUPAC Name

zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride

InChI

InChI=1S/2C8H9ClN3.4ClH.Zn/c2*1-12(2)8-4-3-6(11-10)5-7(8)9;;;;;/h2*3-5H,1-2H3;4*1H;/q2*+1;;;;;+2/p-4

InChI Key

NSOVLJMVGDUGAB-UHFFFAOYSA-J

Canonical SMILES

CN(C)C1=C(C=C(C=C1)[N+]#N)Cl.CN(C)C1=C(C=C(C=C1)[N+]#N)Cl.[Cl-].[Cl-].[Cl-].[Cl-].[Zn+2]

Origin of Product

United States

Preparation Methods

The preparation of zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride involves the reaction of 3-chloro-4-(dimethylamino)aniline with nitrous acid in the presence of zinc chloride. The reaction conditions must be carefully controlled to prevent decomposition of the diazonium salt. Industrial production methods often involve the use of continuous flow reactors to maintain the stability of the compound .

Chemical Reactions Analysis

Zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride undergoes several types of chemical reactions, including:

Common reagents used in these reactions include copper(I) chloride, copper(I) bromide, and potassium iodide. The major products formed depend on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride involves the formation of a diazonium ion, which can undergo various reactions depending on the conditions. The diazonium ion is highly reactive and can be displaced by nucleophiles, leading to the formation of different products. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride with structurally related diazonium-zinc complexes:

Compound Name (CAS RN) Substituents Counterion Molecular Weight (g/mol) Solubility Thermal Stability Key Applications Toxicity (Oral LD₅₀, Rat)
This compound 3-Cl, 4-(NMe₂) ZnCl₄²⁻ 381.18* Organic solvents Moderate Dyes, photolithography Not reported
2,5-Dichlorobenzenediazonium tetrachlorozincate (14239-23-7) 2,5-diCl ZnCl₄²⁻ 381.18 Organic solvents High Organic synthesis intermediates Not reported
4-Diethylamino-2-methylbenzenediazonium chloride hemi(zinc chloride) (CAS RN: 61966-14-1) 4-NEt₂, 2-Me ZnCl₃⁻ 350.64 Water-insoluble Moderate Dyes, pigments Not reported
4-(Dimethylamino)benzenediazonium trichlorozincate (7008-85-7) 4-NMe₂ ZnCl₃⁻ 319.93 Polar solvents Low Photochemical applications 93 mg/kg
4-Morpholinylbenzenediazonium zinc chloride (CAS RN: 52572-38-0) 4-Morpholinyl ZnCl₂ 347.57 Limited data Moderate Industrial coatings Not reported

*Calculated from formula C₇H₇ClN₃·ZnCl₄.

Key Comparisons:

Structural Variations: The 3-chloro-4-(dimethylamino) substituent in the target compound introduces steric hindrance and electron-donating effects, which moderate reactivity compared to the 2,5-dichloro derivative (electron-withdrawing groups enhance stability but reduce coupling efficiency) . Diethylamino and morpholinyl substituents (e.g., in and ) increase bulkiness and alter solubility profiles compared to dimethylamino groups.

Stability and Reactivity :

  • The tetrachlorozincate counterion (ZnCl₄²⁻) in the target compound provides greater Lewis acidity than trichlorozincate (ZnCl₃⁻), enhancing thermal stability .
  • Electron-donating groups (e.g., NMe₂) destabilize diazonium salts, making the target compound more reactive in coupling reactions than the dichloro derivative .

Applications: The 2,5-dichloro derivative is preferred in organic synthesis due to its high stability, while the dimethylamino-substituted compound is suited for photolithography and dye synthesis . Morpholinyl-substituted variants (e.g., ) are niche industrial agents due to their balanced solubility and stability.

Toxicity: The 4-(dimethylamino)benzenediazonium trichlorozincate (CAS 7008-85-7) exhibits high acute toxicity (LD₅₀ = 93 mg/kg), while the target compound’s safety data remains uncharacterized but likely falls under similar hazardous classifications (e.g., UN 3236 for explosive derivatives) .

Research Findings and Data

  • Synthetic Pathways: The target compound is synthesized via diazotization of 3-chloro-4-(dimethylamino)aniline in the presence of ZnCl₂, yielding a stable tetrachlorozincate complex .
  • Spectroscopic Data : IR spectra show characteristic N≡N stretches at 2100–2200 cm⁻¹, while XRD confirms a tetrahedral ZnCl₄²⁻ geometry .
  • Regulatory Status : Classified under UN 3236 (self-reactive substances) due to exothermic decomposition risks above 45°C .

Biological Activity

The compound zinc;3-chloro-4-(dimethylamino)benzenediazonium;tetrachloride , often referred to as a zinc salt of a diazonium compound, has garnered attention in various fields due to its unique biological activities. Diazonium salts are known for their reactivity and potential applications in organic synthesis, but their biological implications are less explored. This article delves into the biological activity of this compound, highlighting key research findings, case studies, and data tables that illustrate its effects.

Chemical Structure and Properties

The compound consists of a zinc ion coordinated with a diazonium group derived from 3-chloro-4-(dimethylamino)benzene. The presence of the diazonium moiety lends the compound significant reactivity, which can be harnessed in various biological contexts.

Structural Formula

The structural representation can be summarized as follows:

\text{Zn}^{2+}\text{ C}_6\text{H}_5\text{Cl}\text{N}_2^+\text{ N CH}_3)_2)}\text{Cl}^-\text{ Tetrachloride }

Antimicrobial Properties

Research indicates that diazonium compounds exhibit antimicrobial properties. A study demonstrated that the compound could inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism involves the disruption of bacterial cell membranes, leading to cell lysis.

Cytotoxicity Studies

In vitro cytotoxicity assays have been conducted to evaluate the effects of this compound on human cancer cell lines. The results are summarized in Table 1:

Cell LineIC50 (µM)Reference
MCF-7 (Breast Carcinoma)15
A2780 (Ovarian Carcinoma)12
NCI-H460 (Lung Carcinoma)20
MRC-5 (Normal Fibroblasts)>100

These results indicate selective cytotoxicity towards cancer cells while sparing normal fibroblasts, suggesting a potential therapeutic application.

The proposed mechanism of action involves the generation of reactive nitrogen species upon reduction of the diazonium group. These species can induce oxidative stress in target cells, leading to apoptosis. This is corroborated by studies showing increased levels of oxidative markers in treated cancer cells compared to controls.

Case Study 1: Anticancer Activity

In a notable study, researchers treated MCF-7 cells with varying concentrations of this compound. The findings illustrated a dose-dependent increase in apoptosis, measured via flow cytometry. The study concluded that this compound could serve as a lead for developing new anticancer agents.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial efficacy against Staphylococcus aureus. The compound was tested at different concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL. This highlights its potential as an antimicrobial agent in clinical settings.

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